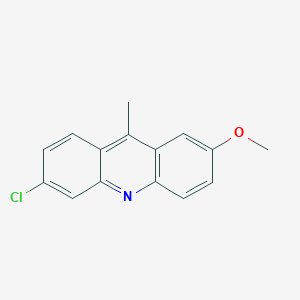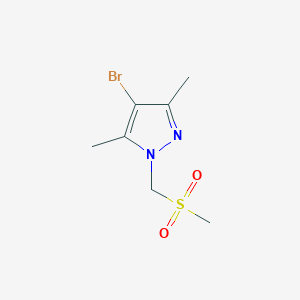
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole is a chemical compound with a unique structure that includes a bromine atom, two methyl groups, and a methylsulfonyl methyl group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylpyrazole and bromine.
Bromination: The 3,5-dimethylpyrazole is brominated using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 4-position of the pyrazole ring.
Methylsulfonylation: The brominated intermediate is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl methyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Aplicaciones Científicas De Investigación
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically include inhibition or activation of specific biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-3,5-dimethyl-1H-pyrazole: Lacks the methylsulfonyl methyl group.
3,5-dimethyl-1-(methylsulfonyl methyl)-1H-pyrazole: Lacks the bromine atom.
4-chloro-3,5-dimethyl-1-(methylsulfonyl methyl)-1H-pyrazole: Contains a chlorine atom instead of bromine.
Uniqueness
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)-1H-pyrazole is unique due to the presence of both the bromine atom and the methylsulfonyl methyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C7H11BrN2O2S |
|---|---|
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
4-bromo-3,5-dimethyl-1-(methylsulfonylmethyl)pyrazole |
InChI |
InChI=1S/C7H11BrN2O2S/c1-5-7(8)6(2)10(9-5)4-13(3,11)12/h4H2,1-3H3 |
Clave InChI |
ARWGRYXCVGDMAK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CS(=O)(=O)C)C)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
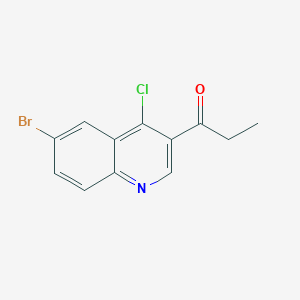

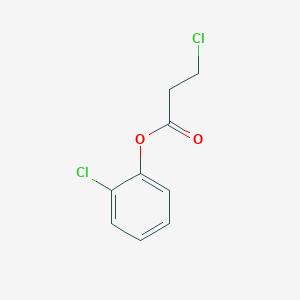
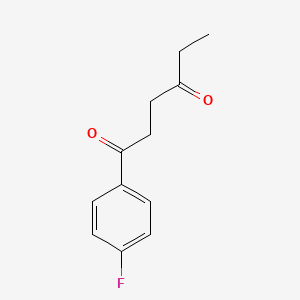
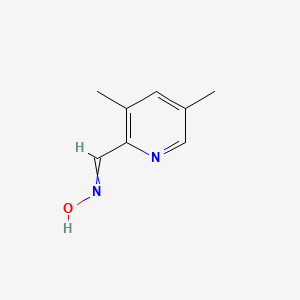
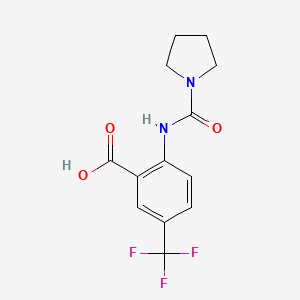
![tert-Butyl(2S)-2-[(4-nitrobenzoyl)amino]-propanoate](/img/structure/B8388162.png)
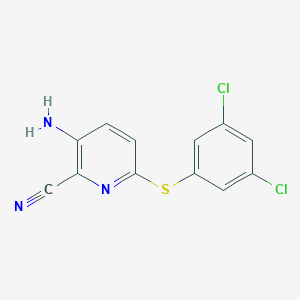
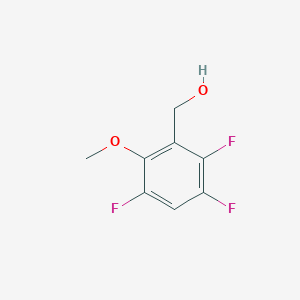

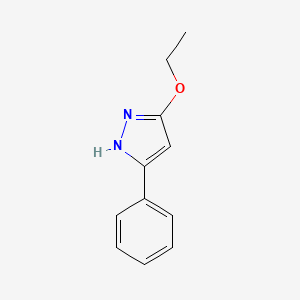
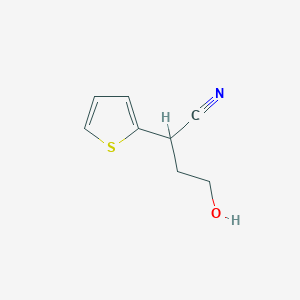
![4-pentyl-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B8388222.png)
